BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 5-Amino-4-
bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Amino-4-bromo-2-chlorophenol

Cat. No.: B3027061

CAS Number: 1232505-77-9 | Molecular Formula: CeHsBrCINO | Molecular Weight: 222.47
g/mol

Introduction: Unveiling a Versatile Synthetic
Building Block

5-Amino-4-bromo-2-chlorophenol is a polysubstituted aromatic compound featuring a
strategic arrangement of functional groups: a nucleophilic amino group, an acidic hydroxyl
group, and two distinct halogen atoms (bromo and chloro). This unique constitution makes it a
valuable intermediate in advanced organic synthesis. While specific applications for this exact
molecule are not extensively documented in public literature, its structural motifs are prevalent
in a variety of biologically active compounds and functional materials.

This guide provides a comprehensive technical overview for researchers, scientists, and drug
development professionals. It consolidates available data and draws upon established
principles for structurally related compounds to offer insights into its properties, a plausible
synthetic approach, purification strategies, analytical characterization, safety protocols, and
potential applications. The aim is to equip scientists with the foundational knowledge required
to effectively utilize this compound in their research endeavors.

Part 1: Physicochemical and Safety Profile
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Understanding the fundamental properties and safety requirements is paramount before
commencing any experimental work.

Physicochemical Properties

While specific experimental data for this compound is sparse, a summary of its known and
predicted properties is presented below.

Property Value / Information Source(s)
CAS Number 1232505-77-9 [1]
Molecular Formula CeHsBrCINO [2]
Molecular Weight 222.47 g/mol [2]
Physical Form Solid, Powder [1]
Purity (Typical) >95% [1]

5-amino-4-bromo-2-
IUPAC Name [2]
chlorophenol

1S/C6H5BrCINO/c7-3-1-
InChl Code [2]
4(8)6(10)2-5(3)9/h1-2,10H,9H2

AHVAEBUVWFXKIV-
InChl Key [2]
UHFFFAOYSA-N

Storage Temperature Ambient Temperature [1]

Safety and Handling

5-Amino-4-bromo-2-chlorophenol is classified as a hazardous substance. Strict adherence to
safety protocols is essential.

Hazard Statements:[1][3]
e H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-3-aminophenol-in-modern-pharmaceutical-synthesis-hv
https://patents.google.com/patent/US3658905A/en
https://patents.google.com/patent/US3658905A/en
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-3-aminophenol-in-modern-pharmaceutical-synthesis-hv
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-3-aminophenol-in-modern-pharmaceutical-synthesis-hv
https://patents.google.com/patent/US3658905A/en
https://patents.google.com/patent/US3658905A/en
https://patents.google.com/patent/US3658905A/en
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-3-aminophenol-in-modern-pharmaceutical-synthesis-hv
https://www.benchchem.com/product/b3027061?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-3-aminophenol-in-modern-pharmaceutical-synthesis-hv
https://www.benchchem.com/pdf/Purification_techniques_for_N_Formyl_2_aminophenol_from_a_reaction_mixture.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Precautionary Measures:[3]

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a
face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved
respirator is recommended.

e Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke
when using this product. Wash hands thoroughly after handling.

o Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.

o Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping
with a dust suppressant or using a HEPA-filtered vacuum). Wash the affected area
thoroughly with water.

Part 2: Synthesis and Purification

A definitive, published synthesis for 5-Amino-4-bromo-2-chlorophenol is not readily available.
However, a logical and plausible synthetic route can be proposed based on established
methodologies for analogous halogenated aminophenols. The following multi-step synthesis is
a representative example.

Proposed Synthetic Pathway

A common strategy for synthesizing substituted aminophenols involves the nitration of a
corresponding phenol, followed by halogenation and subsequent reduction of the nitro group.
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Caption: Proposed synthetic workflow for 5-Amino-4-bromo-2-chlorophenol.

Step-by-Step Experimental Protocol (Proposed)

This protocol is illustrative and requires optimization and validation in a laboratory setting.
Step 1: Nitration of 2-Chlorophenol

o Rationale: The hydroxyl group is an ortho-, para-director. Nitration of 2-chlorophenol will yield
a mixture of isomers. The desired 2-chloro-5-nitrophenol can be separated from the major

ortho-nitro isomer.

e Procedure: a. Cool a solution of 2-chlorophenol in a suitable solvent (e.g., glacial acetic acid)
in an ice bath. b. Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid)
dropwise while maintaining the temperature below 10°C. c. After the addition is complete,
allow the reaction to stir at room temperature for several hours until TLC analysis indicates
the consumption of the starting material. d. Carefully pour the reaction mixture onto crushed
ice to precipitate the product. e. Filter the solid, wash with cold water until neutral, and dry. f.
Separate the desired 2-chloro-5-nitrophenol isomer, likely through fractional crystallization or
column chromatography.

Step 2: Bromination of 2-Chloro-5-nitrophenol

o Rationale: The hydroxyl group is a strongly activating ortho-, para-director, and the nitro
group is a meta-director and deactivating. Bromination is expected to occur at the position
ortho to the hydroxyl group (C4), which is also meta to the nitro group. A patent for producing
4-bromo-2-chlorophenols describes reacting 2-chlorophenol with bromine in a solvent like
carbon tetrachloride or chlorobenzene.[4][5]

e Procedure: a. Dissolve 2-chloro-5-nitrophenol in a suitable inert solvent (e.g.,
dichloromethane or acetic acid). b. Slowly add a solution of elemental bromine (Brz2) in the
same solvent dropwise at room temperature. c. Stir the reaction until completion, monitoring
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by TLC. d. Quench any excess bromine with a solution of sodium thiosulfate. e. Perform an
agueous workup to remove acids, and then dry the organic layer over anhydrous sodium
sulfate. f. Evaporate the solvent to yield crude 4-bromo-2-chloro-5-nitrophenol.

Step 3: Reduction of the Nitro Group

o Rationale: The final step is the reduction of the nitro group to an amine. This is a standard
transformation in organic synthesis. Methods for reducing nitro groups in the presence of
halogens are well-established, often using metal catalysts.[6][7]

e Procedure (Example using Iron): a. Create a suspension of the crude 4-bromo-2-chloro-5-
nitrophenol and iron powder in a mixture of ethanol and water. b. Add a catalytic amount of
concentrated hydrochloric acid and heat the mixture to reflux. c. Monitor the reaction by TLC.
The disappearance of the starting material and the appearance of a more polar spot
indicates product formation. d. Once complete, cool the reaction and filter through celite to
remove the iron salts. e. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and
extract the product with an organic solvent like ethyl acetate. f. Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure to obtain the crude product.

Purification

Aminophenols can be prone to oxidation, often leading to discoloration.[3] Purification should
be performed promptly after synthesis.

o Recrystallization: This is the preferred method for purifying solid organic compounds.[3] A
suitable solvent system must be identified where the compound is sparingly soluble at room
temperature but highly soluble when hot. Ethanol/water or toluene/hexane mixtures are
common starting points for polar aromatic compounds.[8] The use of activated charcoal
during recrystallization can help remove colored impurities.[3]

o Column Chromatography: For separating impurities with different polarities, silica gel column
chromatography is effective.[3] A gradient elution system, for example, starting with hexane
and gradually increasing the proportion of ethyl acetate, would likely provide good

separation.
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Caption: General purification workflow for 5-Amino-4-bromo-2-chlorophenol.
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Part 3: Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and structure of the
synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of
phenolic and aminophenolic compounds.[9][10][11]

e Column: A C18 reverse-phase column is typically used.

o Mobile Phase: A gradient system of an acidified agueous buffer (e.g., 0.1% trifluoroacetic
acid or formic acid in water) and an organic solvent like acetonitrile or methanol is common.

o Detection: A UV detector set at a wavelength of maximum absorbance (likely around 280-
300 nm for this chromophore) would provide good sensitivity.

o Purity Assessment: Purity is determined by calculating the area percentage of the main
product peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional
groups present in the molecule.[12][13][14]

e O-H Stretch (Phenol): A broad absorption band is expected in the region of 3600-3200 cm~1.

e N-H Stretch (Primary Amine): Two sharp peaks are characteristic for a primary amine,
typically found between 3500-3300 cm~1.[13]

e N-H Bend (Primary Amine): A bending vibration is expected around 1650-1580 cm~1.

o C=C Stretch (Aromatic Ring): Several absorptions of variable intensity are expected in the
1600-1450 cm~1 region.

e C-N Stretch (Aromatic Amine): A band is expected in the 1335-1250 cm~* region.[13]

e C-O Stretch (Phenol): A strong band is expected around 1260-1180 cm™1.
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e C-Cl and C-Br Stretches: These appear in the fingerprint region, typically below 800 cm~2.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy 'H and 13C NMR spectroscopy are
essential for elucidating the precise structure and substitution pattern of the aromatic ring.
Spectral data for similar compounds like 2-aminophenol and 4-aminophenol can provide
reference points.[15][16][17]

e 1H NMR:

o Aromatic Protons: Two singlets (or narrow doublets with very small coupling constants) are
expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two non-
equivalent protons on the ring.

o -OH and -NHz Protons: These protons will appear as broad singlets that are exchangeable
with D20. Their chemical shifts can vary significantly depending on the solvent and
concentration. The phenolic -OH proton is often found downfield (>8 ppm), while the -NHz
protons are typically more upfield (3-5 ppm).[18]

o BC NMR:

o Six distinct signals are expected in the aromatic region (approx. 110-160 ppm) for the six
non-equivalent carbon atoms of the benzene ring. The carbons attached to the oxygen,
bromine, chlorine, and nitrogen atoms will have characteristic chemical shifts influenced
by the electronegativity and resonance effects of these substituents.

3.2.3. Mass Spectrometry (MS) Mass spectrometry provides information on the molecular
weight and elemental composition. The presence of both chlorine and bromine atoms will result
in a highly characteristic isotopic pattern for the molecular ion peak (M*).[19][20][21]

* |sotopic Pattern:

o Chlorine has two major isotopes: 3°Cl (~75%) and 3’Cl (~25%). This gives rise to an M+2
peak with an intensity of about one-third that of the M+ peak.[21]

o Bromine has two major isotopes: 7°Br (~50%) and 8Br (~50%). This gives rise to an M+2
peak with an intensity nearly equal to that of the M* peak.[20]
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o Combined Pattern: For a molecule containing one chlorine and one bromine atom, the
molecular ion region will show a complex pattern:

o An M+* peak (containing 3°Cl and 7°Br).

o An M+2 peak (from 3’Cl + 7°Br and 3°Cl + 81Br) which will be the most intense in the
cluster.

o An M+4 peak (containing 3’Cl and 81Br).

o The relative intensities of these peaks (M:M+2:M+4) will be approximately 3:4:1, providing
definitive evidence for the presence of one chlorine and one bromine atom.

Part 4: Potential Applications in Research and
Development

The combination of a phenol, an aniline, and two different halogens on a single aromatic
scaffold makes 5-Amino-4-bromo-2-chlorophenol a versatile precursor for various fields.

» Pharmaceutical Synthesis: Aminophenols are crucial building blocks for a wide range of
pharmaceuticals.[1] The amino and hydroxyl groups can be selectively functionalized to build
more complex molecules.[22] The halogen atoms provide sites for further modification, for
example, through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce
new carbon-carbon or carbon-heteroatom bonds. This makes the compound a potential
starting material for developing kinase inhibitors, antibacterial agents, or other therapeutic
candidates.[23]

» Agrochemicals: Many pesticides and herbicides are based on halogenated phenolic
structures. The specific substitution pattern of this molecule could be explored in the
synthesis of new agrochemicals with potentially novel modes of action.[4]

e Dyes and Pigments: Aminophenols are precursors to various dyes. The auxochromic -NH:z
and -OH groups, combined with the modifying effects of the halogens, could be used to

synthesize new colorants.

o Material Science: Polyhalogenated phenols are used as flame retardants and monomers for
specialty polymers.[24] This compound could serve as a monomer for creating polymers with
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enhanced thermal stability or specific electronic properties.

Conclusion

5-Amino-4-bromo-2-chlorophenol (CAS 1232505-77-9) is a chemical intermediate with
significant potential for synthetic innovation. While detailed experimental data on this specific
molecule is limited, this guide provides a robust framework based on established chemical
principles and data from analogous compounds. By understanding its physicochemical
properties, plausible synthetic and purification routes, and key analytical signatures,
researchers can confidently and safely incorporate this versatile building block into their
synthetic programs, paving the way for new discoveries in medicine, agriculture, and materials
science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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